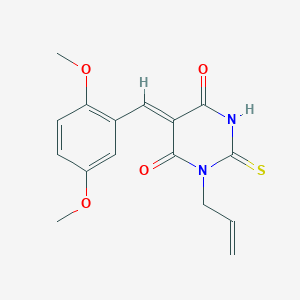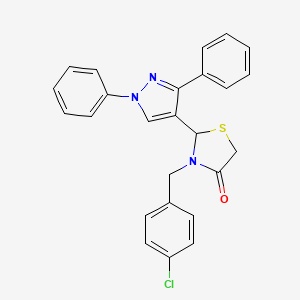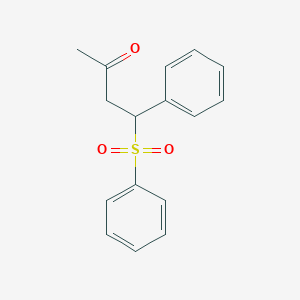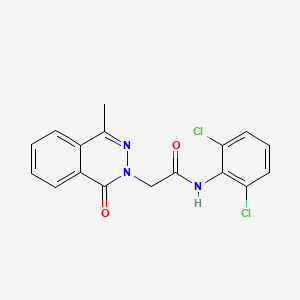
1-allyl-5-(2,5-dimethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-5-(2,5-dimethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as ADTP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of thioxodihydro-pyrimidinedione and has been found to exhibit a variety of biochemical and physiological effects. In
Scientific Research Applications
1-allyl-5-(2,5-dimethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been found to have a variety of potential applications in scientific research. One of the main areas of research has been in the field of cancer treatment. This compound has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for chemotherapy. Additionally, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Another area of research has been in the field of neurology. This compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Mechanism of Action
The mechanism of action of 1-allyl-5-(2,5-dimethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
This compound has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation. This inhibition leads to the downregulation of various signaling pathways, which may contribute to the neuroprotective and anti-inflammatory effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to exhibit a variety of biochemical and physiological effects. In addition to its cytotoxic effects on cancer cells and neuroprotective and anti-inflammatory effects, this compound has also been found to have antioxidant properties. This compound has been shown to scavenge free radicals and protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-allyl-5-(2,5-dimethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments is its potential as a therapeutic agent for cancer and neurodegenerative diseases. This compound has been shown to have cytotoxic effects on cancer cells and neuroprotective effects, making it a promising candidate for further research.
However, there are also limitations to using this compound in lab experiments. One of the main limitations is that the mechanism of action of this compound is not fully understood, which makes it difficult to predict its effects in different experimental settings. Additionally, this compound has been found to have low solubility in water, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for research on 1-allyl-5-(2,5-dimethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One area of research could be to further investigate the mechanism of action of this compound, in order to better understand its effects on cells and signaling pathways. Another area of research could be to explore the potential use of this compound in combination with other therapeutic agents, in order to enhance its cytotoxic effects on cancer cells.
Additionally, further research could be done to explore the potential use of this compound in the treatment of other diseases, such as inflammatory diseases and cardiovascular diseases. Finally, research could be done to explore the potential use of this compound as a diagnostic tool, in order to identify cancer cells or other diseased cells based on their response to this compound.
Synthesis Methods
The synthesis of 1-allyl-5-(2,5-dimethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves the reaction of 2,5-dimethoxybenzaldehyde with thiourea and allyl isothiocyanate in the presence of a base. The resulting product is then treated with acetic anhydride to form this compound. This synthesis method has been well established in the literature and has been used to produce this compound for various research studies.
properties
IUPAC Name |
(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-4-7-18-15(20)12(14(19)17-16(18)23)9-10-8-11(21-2)5-6-13(10)22-3/h4-6,8-9H,1,7H2,2-3H3,(H,17,19,23)/b12-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBNRRWYMSQDBQ-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)NC(=S)N(C2=O)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)NC(=S)N(C2=O)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dichloro-N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4899905.png)

![5-{[(2-ethylphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4899930.png)
![7-(4-hydroxy-3-methoxy-5-nitrophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4899941.png)

![1-[(2-methyl-1-piperidinyl)methyl]-1H-indole-2,3-dione](/img/structure/B4899953.png)
![propyl 2-chloro-5-(5-{[1-(3-chloro-4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoate](/img/structure/B4899959.png)
![N-({[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-3,5-dimethoxybenzamide](/img/structure/B4899966.png)

![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4899992.png)

![4-{[6-(2-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B4900000.png)
![N-[2-(1-piperidinyl)ethyl]-2-naphthamide](/img/structure/B4900008.png)
![5-methyl-2-nitro-5,6-dihydro[1,3]oxazolo[3,2-b][1,2,4]triazole-5-carbonitrile](/img/structure/B4900026.png)